N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The compound exhibits promising antitumor properties. Researchers have synthesized various heterocyclic derivatives from it, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . In vitro screening against three human cancer cell lines—breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268)—revealed high inhibitory effects. The simplicity of the synthetic procedures, one-pot reactions, and mild reaction conditions make it valuable for further biological investigations.
Anti-Inflammatory Activity
While not explicitly mentioned for this compound, related derivatives have shown anti-inflammatory activity. For instance, newly synthesized pyrazoline derivatives demonstrated anti-inflammatory effects . Further exploration in this direction could be worthwhile.
Novel Schiff’s Base Synthesis
Although not directly related to the compound, a novel Schiff’s base, (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalene-2-ol, was synthesized and characterized using UV–Visible, IR, Mass, and NMR spectroscopic techniques . This highlights the potential for diverse chemical transformations involving similar moieties.
Mechanism of Action
Target of Action
The compound, also known as N-[4-({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse cholesteryl transfer (RCT) process, which is essential for cardiovascular health .
Mode of Action
The compound interacts with CETP, inhibiting its activity . This inhibition disrupts the RCT process, leading to changes in the levels of low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C) in the body .
Biochemical Pathways
The compound affects the RCT pathway by inhibiting CETP . This leads to a decrease in LDL-C levels and an increase in HDL-C levels . These changes can have downstream effects on cardiovascular health, as high LDL-C levels and low HDL-C levels are associated with an increased risk of cardiovascular disease .
Result of Action
The inhibition of CETP by the compound leads to changes in cholesterol levels in the body . This can result in a decreased risk of cardiovascular disease . Additionally, the compound may have other molecular and cellular effects due to its interaction with CETP .
properties
IUPAC Name |
N-[4-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c26-19(22-16-5-7-18(8-6-16)25-9-11-28-12-10-25)13-17-14-29-21(23-17)24-20(27)15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDAWDGKGMBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.